Tris(3-aminopropyl)amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

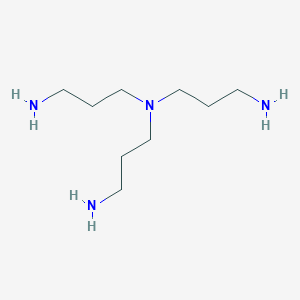

Structure

3D Structure

属性

IUPAC Name |

N',N'-bis(3-aminopropyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXSDTGNCZVWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338164 | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4963-47-7 | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tris(3-aminopropyl)amine: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile tetraamine (B13775644) with a unique tripodal structure. This document covers its fundamental chemical and physical properties, detailed synthesis protocols, and explores its applications in supramolecular chemistry and as a scaffold for the development of therapeutic agents.

Chemical Structure and Identification

This compound, also known as 3,3',3''-Nitrilotris(propylamine), is a branched-chain polyamine. Its structure features a central tertiary nitrogen atom bonded to three primary aminopropyl chains. This distinct tripodal architecture is key to its utility as a chelating agent and a molecular building block.

IUPAC Name: N',N'-bis(3-aminopropyl)propane-1,3-diamine[1] CAS Number: 4963-47-7[1] Molecular Formula: C₉H₂₄N₄[1] SMILES: C(CN)CN(CCCN)CCCN[1] InChI Key: QMXSDTGNCZVWTB-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. It is hygroscopic and should be stored under an inert atmosphere. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Weight | 188.31 g/mol [1] |

| Boiling Point | 150 °C at 3 mmHg[2] |

| Density | 0.95 g/cm³ |

| Refractive Index | 1.49[2] |

| pKa | 10.62 ± 0.10 (Predicted) |

| Physical State | Liquid[2] |

| Appearance | Colorless to Light yellow clear liquid[2] |

| Storage Temperature | Refrigerated (0-10°C)[3] |

Synthesis and Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of tris(3-nitropropyl)amine. The following is a general experimental protocol based on available literature.[4]

Materials:

-

Tris(3-nitropropyl)amine

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrazine (B178648) hydrate

-

Ethanol

-

Raney Nickel (Raney Ni)

Procedure:

-

In a three-necked round-bottomed flask maintained at 0 °C, combine 17.6 g of tris(3-nitropropyl)amine, 7.5 g of NaOH, 25 mL of hydrazine hydrate, and 100 mL of ethanol.[4]

-

Slowly add 5.0 g of Raney Ni to the reaction mixture.[4]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]

-

Upon completion of the reaction, filter the mixture to remove the catalyst.[4]

-

Adjust the pH of the filtrate to 11-12 and allow it to stand to separate any salts.[4]

-

Collect the resulting clear yellow liquid and perform vacuum distillation, collecting the fraction at 120-125 °C.[4]

-

The expected yield is approximately 92%.[4]

-

Characterize the product using ¹H NMR and IR spectroscopy.[4]

Synthesis of this compound-Based Tripodal Urea Receptors

This compound serves as a scaffold for synthesizing tripodal receptors for anion binding studies. The following protocol outlines the synthesis of a urea-based receptor.

Materials:

-

This compound

-

4-cyanophenyl isocyanate

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add three equivalents of 4-cyanophenyl isocyanate to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, purify the product, tris([(4-cyanophenyl)amino]propyl)urea, typically achieving a high yield (around 90%).

Applications in Drug Development and Supramolecular Chemistry

Antimalarial Activity of Derivatives

Derivatives of this compound have shown promising antimalarial activity. Specifically, bis- and tris-pyrrolo[1,2-a]quinoxaline and phenanthroline derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum strains.[5][6]

These compounds have demonstrated good antimalarial activity with IC₅₀ values in the micromolar range.[5][6] The proposed mechanism of action for some of these derivatives involves the stabilization of G-quadruplexes in the telomeres of the malaria parasite, which could be a novel therapeutic target.[5][6]

Experimental Evaluation of Antimalarial Activity:

-

In vitro culture of P. falciparum: The chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite are typically used.

-

Cytotoxicity assay: The cytotoxicity of the compounds is assessed on a human cell line, such as HepG2, to determine their selectivity index.[5][6]

-

FRET Melting Assay: This assay is used to investigate the ability of the compounds to stabilize Plasmodium telomeric G-quadruplexes.[5][6]

Anion Recognition

The tripodal structure of this compound makes it an excellent scaffold for the synthesis of receptors for anion recognition. Urea and thiourea (B124793) derivatives have been shown to bind various anions with a 1:1 stoichiometry through hydrogen-bonding interactions.

Conclusion

This compound is a valuable and versatile chemical entity with a unique three-dimensional structure that lends itself to a variety of applications. Its use as a building block in the synthesis of macrocycles, anion receptors, and as a scaffold for potential therapeutic agents, such as antimalarials, highlights its significance in chemical and pharmaceutical research. Further exploration of its derivatives and their biological activities may lead to the development of novel drugs and advanced materials.

References

- 1. This compound | C9H24N4 | CID 547030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 4963-47-7 [chemicalbook.com]

- 4. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Tris(3-aminopropyl)amine from Tripropionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris(3-aminopropyl)amine, a crucial building block in the development of advanced drug delivery systems and other therapeutic applications. The document outlines a two-step synthetic route starting from readily available precursors, detailing the synthesis of the intermediate, Tris(2-cyanoethyl)amine (also known as tripropionitrile), followed by its catalytic hydrogenation to the final product. This guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the synthetic pathway and its implications in medicinal chemistry.

Introduction

This compound is a tripodal tetra-amine that serves as a fundamental core molecule for the construction of complex macromolecular architectures, most notably poly(propylene imine) (PPI) dendrimers.[1][2] These dendrimers, with their well-defined, hyperbranched structure and high density of surface functional groups, are extensively explored as nanocarriers for targeted drug delivery.[3][4] The unique architecture of PPI dendrimers allows for the encapsulation of hydrophobic drug molecules within their core and the attachment of targeting ligands or imaging agents to their periphery, offering a versatile platform for the development of sophisticated therapeutics.[5][6] This guide focuses on a robust and efficient synthetic route to this compound, providing researchers with the necessary information to produce this key intermediate for their drug development endeavors.

Synthetic Pathway Overview

The synthesis of this compound from acrylonitrile (B1666552) proceeds via a two-step process. The first step involves the cyanoethylation of ammonia (B1221849) with acrylonitrile to form the intermediate, Tris(2-cyanoethyl)amine. The second step is the catalytic hydrogenation of the nitrile groups of Tris(2-cyanoethyl)amine to the corresponding primary amines, yielding this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Tris(2-cyanoethyl)amine (Tripropionitrile)

This procedure is adapted from a patented method and is designed for high yield and purity.[7]

Materials:

-

Acrylonitrile

-

Acetic acid

-

Water (deionized)

-

50% Sodium hydroxide (B78521) solution

Procedure:

-

In a reflux reactor, combine 154 g of ammonium acetate (2 moles), 106 g of acrylonitrile (2 moles), 300 ml of water, and 5 ml of acetic acid.

-

Stir and heat the mixture. The reaction is refluxed for approximately 20 hours, during which the temperature will gradually increase from an initial 70°C to about 104°C.[7]

-

After the reaction is complete, cool the cloudy product mixture to 20°C in an ice bath.

-

With continuous stirring, slowly add approximately 20 ml of 50% sodium hydroxide solution to precipitate the solid product.

-

Filter the precipitated solid and wash it with deionized water.

-

Dry the product in a vacuum oven at 50°C.

Expected Yield: Approximately 71.7% of the theoretical yield of Tris(2-cyanoethyl)amine.[7]

Step 2: Catalytic Hydrogenation of Tris(2-cyanoethyl)amine to this compound

This protocol utilizes a low-pressure hydrogenation system with a Raney nickel catalyst, which has been shown to produce high-purity product in nearly quantitative yields without the need for chromatographic purification.[8]

Materials:

-

Tris(2-cyanoethyl)amine

-

Raney Nickel (activated, slurry in water)

-

7 N Methanolic ammonia

-

Hydrogen gas

Procedure:

-

Catalyst Preparation: Prepare activated Raney nickel from a nickel-aluminum alloy by digesting with a sodium hydroxide solution.[9] The resulting catalyst should be stored as a slurry in water to prevent pyrophoric activity.[9]

-

Reaction Setup: In a pressure reactor (e.g., a Parr hydrogenator), place a slurry of Raney nickel catalyst. The amount of catalyst can be approximately 10-20% by weight of the starting nitrile.

-

Add a solution of Tris(2-cyanoethyl)amine in 7 N methanolic ammonia to the reactor.

-

Seal the reactor and purge it with hydrogen gas several times to remove air.

-

Pressurize the reactor with hydrogen to 50 psi.[8]

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Once the hydrogen uptake ceases, depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Work-up and Purification:

-

Carefully filter the reaction mixture to remove the Raney nickel catalyst. The catalyst should be kept wet to avoid ignition.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude this compound can be purified by vacuum distillation.[10] Collect the fraction boiling at 120-125°C.[10]

-

Expected Yield: Nearly quantitative yield of high-purity this compound.[8]

Quantitative Data Summary

| Parameter | Step 1: Cyanoethylation | Step 2: Hydrogenation | Reference |

| Starting Material | Acrylonitrile, Ammonia | Tris(2-cyanoethyl)amine | [7][8] |

| Key Reagents | Ammonium acetate, Acetic acid | Raney Nickel, H₂, 7N Methanolic Ammonia | [7][8] |

| Reaction Time | ~20 hours | Varies (monitor H₂ uptake) | [7] |

| Temperature | 70-104°C | Room Temperature | [7][8] |

| Pressure | Atmospheric | 50 psi | [8] |

| Yield | ~71.7% | Nearly quantitative | [7][8] |

| Purification | Precipitation, Filtration | Filtration, Vacuum Distillation | [7][10] |

Applications in Drug Development: The Role of Poly(propylene imine) Dendrimers

This compound is the foundational core for the synthesis of Poly(propylene imine) (PPI) dendrimers. The synthesis of these dendrimers involves a repetitive sequence of Michael addition of acrylonitrile to the primary amine groups, followed by hydrogenation of the resulting nitrile groups.[1]

Caption: Mechanism of PPI dendrimer-based drug delivery.

The resulting PPI dendrimers possess a unique combination of properties that make them attractive for drug delivery:

-

Drug Encapsulation: The hydrophobic interior of PPI dendrimers can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[5]

-

Surface Functionality: The numerous primary amine groups on the surface of the dendrimer can be conjugated with targeting moieties (e.g., antibodies, peptides) for site-specific drug delivery, or with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and reduce toxicity.[3]

-

Controlled Release: The release of the encapsulated drug can be triggered by environmental stimuli such as a change in pH, which is often observed in tumor microenvironments.[5]

The use of this compound-based PPI dendrimers as drug delivery vehicles has been explored for various therapeutic agents, including anticancer drugs and antibiotics.[3][4] The ability to tailor the size, surface chemistry, and drug-loading capacity of these dendrimers provides a powerful tool for the rational design of next-generation nanomedicines.

Conclusion

The synthesis of this compound from tripropionitrile via a two-step process involving cyanoethylation and catalytic hydrogenation is a well-established and efficient method for producing this key building block. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to synthesize this compound for its subsequent use in the development of advanced drug delivery systems, particularly poly(propylene imine) dendrimers. The versatility and tunability of these dendrimeric systems hold significant promise for addressing challenges in modern drug therapy, including poor drug solubility, lack of specificity, and systemic toxicity. Further research into the functionalization of this compound and its derivatives will undoubtedly continue to expand the horizons of medicinal chemistry and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. ajpp.in [ajpp.in]

- 3. Modular and efficient synthesis of a poly (propylene imine) (PPI) dendron applied to acid-sensitive doxorubicin conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 4963-47-7 [chemicalbook.com]

3,3',3''-Nitrilotris(propylamine) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',3''-Nitrilotris(propylamine), a key building block in the synthesis of poly(propylene imine) (PPI) dendrimers. The document details its chemical and physical properties, provides a step-by-step synthesis protocol for PPI dendrimers, and explores their applications in drug and gene delivery. Safety and handling information is also included. A central focus of this guide is the structured presentation of quantitative data and a detailed experimental workflow for dendrimer synthesis and its subsequent application in drug delivery, visualized using the DOT language.

Core Compound Properties: 3,3',3''-Nitrilotris(propylamine)

3,3',3''-Nitrilotris(propylamine), also known as Tris(3-aminopropyl)amine, is a tetraamine (B13775644) featuring a central tertiary nitrogen atom and three primary amine termini. This symmetrical, branched structure makes it an ideal core molecule for the divergent synthesis of dendrimers.

| Property | Value |

| CAS Number | 4963-47-7[1][2] |

| Molecular Formula | C₉H₂₄N₄ |

| Molecular Weight | 188.31 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Purity | >97.0% (Typical)[2] |

Synthesis of Poly(propylene imine) (PPI) Dendrimers

The synthesis of PPI dendrimers from 3,3',3''-Nitrilotris(propylamine) is a well-established divergent process. This method involves a repetitive two-step reaction sequence for each generation of the dendrimer: a Michael addition of acrylonitrile (B1666552) to the primary amine groups, followed by the reduction of the terminal nitrile groups to primary amines.

Experimental Protocol: Divergent Synthesis of PPI Dendrimers

Materials:

-

3,3',3''-Nitrilotris(propylamine) (Generation 0 core)

-

Acrylonitrile

-

Deionized water

-

Methanol

-

Raney-Nickel (catalyst) or Lithium aluminum hydride (LiAlH₄)

-

Hydrogen gas (if using Raney-Nickel)

-

Ethoxyethane (diethyl ether) (if using LiAlH₄)

-

Dilute acid (for workup with LiAlH₄)

-

Appropriate reaction vessels and purification apparatus

Step 1: Michael Addition of Acrylonitrile (Generation 0 to Generation 0.5)

-

In a suitable reaction vessel, dissolve 3,3',3''-Nitrilotris(propylamine) in deionized water.

-

Slowly add a molar excess of acrylonitrile to the solution. An exothermic reaction will occur, indicating the initiation of the Michael addition.

-

Allow the reaction to proceed, typically with stirring, for several hours to ensure complete addition of acrylonitrile to all primary amine groups.

-

The resulting product is the nitrile-terminated half-generation dendrimer (G0.5).

Step 2: Reduction of Nitrile Groups to Primary Amines (Generation 0.5 to Generation 1.0)

Method A: Catalytic Hydrogenation with Raney-Nickel

-

Transfer the aqueous solution of the G0.5 dendrimer to a high-pressure reactor.

-

Add Raney-Nickel catalyst to the solution.

-

Pressurize the reactor with hydrogen gas and heat to the specified temperature (e.g., 70°C) with stirring.

-

Maintain the reaction under pressure for a set duration to ensure complete reduction of the nitrile groups.

-

After cooling and depressurizing, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the amine-terminated first-generation (G1.0) PPI dendrimer.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous ethoxyethane.

-

Slowly add a solution of the G0.5 dendrimer in ethoxyethane to the LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is typically stirred for several hours.

-

The reaction is carefully quenched, and the product is worked up with a dilute acid to yield the G1.0 PPI dendrimer.

Step 3: Synthesis of Higher Generations

To obtain higher generation dendrimers (G2.0, G3.0, etc.), repeat the two-step sequence of Michael addition and nitrile reduction, starting with the amine-terminated dendrimer from the previous generation. The molar equivalents of acrylonitrile will need to be adjusted for each subsequent Michael addition step to account for the increased number of primary amine groups.

References

Spectroscopic Profile of Tris(3-aminopropyl)amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(3-aminopropyl)amine (CAS No. 4963-47-7), a key building block in the synthesis of various macrocyclic compounds and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, alongside experimental protocols.

Chemical Structure and Overview

This compound, also known as N',N'-bis(3-aminopropyl)propane-1,3-diamine, is a tetraamine (B13775644) featuring a central tertiary amine and three primary amine termini. Its unique structure makes it a valuable ligand in coordination chemistry and a versatile precursor in organic synthesis.

Figure 1: Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |

| 2.70 | Triplet | 6H | 5.6 | -CH₂-NH₂ (c) |

| 2.45 | Triplet | 6H | 5.8 | N-(CH₂)- (a) |

| 1.58 | Quintet (tt) | 6H | 5.8, 5.6 | -CH₂- (b) |

| 1.42 | Singlet (broad) | 6H | - | -NH₂ |

Solvent: CDCl₃

Note on ¹H NMR Assignments: The signal at 1.42 ppm, previously reported as a doublet, is assigned here as a broad singlet corresponding to the primary amine protons (-NH₂). The chemical shift of these protons can be variable and they often appear as a broad signal. The methylene (B1212753) group adjacent to the primary amine (-CH₂-NH₂) is assigned to the triplet at 2.70 ppm. The methylene group adjacent to the tertiary amine (N-CH₂-) is assigned to the triplet at 2.45 ppm. The central methylene group (-CH₂-) is assigned to the quintet (reported as a triplet of triplets) at 1.58 ppm.

Figure 2: Proton Labeling for NMR Assignments.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Proposed Assignment |

| 55.0 - 57.0 | N-(C H₂)- (a) |

| 40.0 - 42.0 | -C H₂-NH₂ (c) |

| 28.0 - 30.0 | -C H₂- (b) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Proposed Assignment |

| 3346 | Strong | N-H stretch (primary amine, asymmetric) |

| 3288 | Strong | N-H stretch (primary amine, symmetric) |

| 2862 | Medium | C-H stretch (aliphatic) |

| 1575 | Medium | N-H bend (primary amine) |

| 1471 | Medium | C-H bend (scissoring) |

| 1315 | Weak | C-N stretch |

| 819 | Broad, Strong | N-H wag (primary amine) |

Sample Preparation: Neat liquid between NaCl plates.

The presence of two distinct bands in the N-H stretching region (3346 and 3288 cm⁻¹) is characteristic of a primary amine.[2] The other bands are consistent with the aliphatic amine structure of the molecule.[2][3]

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Figure 3: Workflow for NMR Spectroscopy.

-

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 or 400 MHz for the ¹H nucleus.[4][5]

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For ¹³C NMR, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

Figure 4: Workflow for IR Spectroscopy.

-

Sample Preparation: A small drop of neat this compound is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second plate is carefully placed on top to create a thin liquid film.[4]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired over the range of approximately 4000-600 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum, and the resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][6][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

This document serves as a guide and should be supplemented with further experimental verification for critical applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound | 4963-47-7 [chemicalbook.com]

- 4. This compound | C9H24N4 | CID 547030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Macrocyclic Compounds Comprising this compound Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts [mdpi.com]

- 6. トリス(3-アミノプロピル)アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 4963-47-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Tris(3-aminopropyl)amine Coordination Chemistry: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Tris(3-aminopropyl)amine Coordination Chemistry

This compound, commonly abbreviated as TRPN or tren, is a tripodal tetradentate amine ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, including a central tertiary nitrogen atom and three flexible aminopropyl arms, allow it to form stable complexes with a wide array of metal ions. This guide provides a comprehensive overview of the fundamental principles governing the coordination chemistry of TRPN, with a focus on its synthesis, thermodynamic stability, structural characteristics, and spectroscopic properties of its metal complexes. Furthermore, it explores the burgeoning applications of these complexes in the realm of drug development.

Ligand Properties and Synthesis

This compound is a C9H24N4 polyamine with a molecular weight of 188.32 g/mol .[1] It is a liquid at room temperature and is characterized by its tripodal architecture, which allows it to encapsulate metal ions.[1] The flexibility of its three six-membered chelate rings when coordinated to a metal ion distinguishes it from its more rigid analogue, tris(2-aminoethyl)amine (B1216632) (TREN), enabling it to accommodate larger metal centers and a variety of coordination geometries.[2]

A general synthesis protocol for this compound involves the reduction of tris(3-nitropropyl)amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tris(3-nitropropyl)amine

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrazine (B178648) hydrate

-

Raney Nickel (Raney Ni)

Procedure:

-

In a three-necked round-bottomed flask maintained at 0 °C, add 17.6 g of tris(3-nitropropyl)amine, 7.5 g of NaOH, 25 mL of hydrazine hydrate, and 100 mL of ethanol.[3]

-

Slowly add 5.0 g of Raney Ni to the mixture.[3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

-

Upon completion, filter the reaction mixture to recover the product.[3]

-

Adjust the pH of the filtrate to a range of 1-12 and allow it to stand to facilitate the separation of salts.[3]

-

Collect the resulting clear yellow liquid and purify it by vacuum distillation, collecting the fraction at 120-125 °C. This procedure typically yields the product at approximately 92%.[3]

Coordination Chemistry: Thermodynamics and Structure

The coordination of this compound with metal ions is governed by the principles of chelation, leading to the formation of thermodynamically stable complexes. The ligand typically acts as a tetradentate N4 donor, coordinating through its central tertiary nitrogen and the three primary amino groups.

Protonation Constants

The basicity of the amine groups in TRPN influences its coordination behavior. The protonation constants (log Kn) have been determined potentiometrically in 0.1 M KCl at 25 °C.

| Equilibrium | log Kn |

| L + H+ ⇌ LH+ | 10.51 |

| LH+ + H+ ⇌ LH22+ | 9.82 |

| LH22+ + H+ ⇌ LH33+ | 8.08 |

| LH33+ + H+ ⇌ LH44+ | 6.78 |

Table 1: Protonation constants of this compound at 25 °C.

Stability Constants of Metal Complexes

The stability of metal complexes with TRPN is quantified by their formation constants. The following table summarizes the overall stability constants (log β) for the formation of [M(trpn)]2+ complexes with several first-row transition metals.

| Metal Ion | log β |

| Co(II) | 12.30 |

| Ni(II) | 14.35 |

| Cu(II) | 18.25 |

| Zn(II) | 14.65 |

Table 2: Overall stability constants for [M(trpn)]2+ complexes in 0.1 M KCl at 25 °C.

The stability of these complexes generally follows the Irving-Williams series.

Coordination Geometry

The flexible nature of the aminopropyl arms of TRPN allows for various coordination geometries. However, a trigonal-bipyramidal geometry is commonly observed for its metal complexes. In the case of the [Ni(trpn)(NCS)2] complex, the crystal structure reveals an octahedral coordination environment around the Ni(II) center, with the four nitrogen atoms of TRPN and the nitrogen atoms of the two thiocyanate (B1210189) ligands completing the coordination sphere.

Synthesis and Characterization of Metal Complexes

The synthesis of TRPN-metal complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent.

Experimental Protocol: Synthesis of [Ni(trpn)(NCS)2]

Materials:

-

This compound (trpn)

-

Potassium thiocyanate (KSCN)

-

Ni(ClO4)2·6H2O

-

Ethanol

Procedure:

-

Prepare an ethanol solution (10.0 cm3) containing 0.188 g (1.00 mmol) of trpn.

-

In a separate flask, prepare a mixed solution of 0.213 g (2.20 mmol) of potassium thiocyanate and 0.402 g (1.10 mmol) of Ni(ClO4)2·6H2O in 20.0 cm3 of ethanol.

-

Add the trpn solution dropwise to the stirred metal salt solution.

-

The resulting complex can be isolated upon solvent evaporation or precipitation.

Spectroscopic Characterization

The formation of TRPN-metal complexes can be monitored and characterized using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the N-H stretching vibrations of the primary amino groups in TRPN typically shift to lower frequencies. New bands corresponding to the metal-nitrogen (M-N) stretching vibrations may also appear in the far-IR region.

-

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of the metal ions in TRPN complexes give rise to absorption bands in the visible region of the spectrum. The position and intensity of these bands are dependent on the coordination geometry and the specific metal ion. For instance, the formation of a Cu(II) complex with a TRPN-containing macrocycle leads to the disappearance of an absorbance band at 380 nm and the appearance of a new maximum at 440 nm.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes. The chemical shifts of the protons and carbons in the aminopropyl arms of TRPN are sensitive to the coordination environment. Upon complexation, the proton signals of the ligand are often broadened and shifted. For example, in NMR titrations of TRPN-containing macrocycles with metal ions like Cd(II) and Hg(II), significant changes in the chemical shifts of the ligand's protons are observed, allowing for the determination of complex stoichiometry and binding constants.[2]

Applications in Drug Development

The ability of this compound to form stable complexes with various metal ions has opened avenues for its application in drug development, particularly in the design of novel antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of TRPN have shown promising antimicrobial activity. For instance, certain tris-quaternary ammonium (B1175870) compounds derived from a TRPN scaffold have exhibited potent antibacterial properties against a range of pathogenic bacteria, including those in the ESKAPE group. The minimum inhibitory concentration (MIC) values for some of these compounds are in the single-digit µg/mL range, highlighting their potential as effective antimicrobial agents.

| Compound | Organism | MIC (mg/L) |

| Tris-QAC Derivative 7c | S. aureus | 16 |

| Tris-QAC Derivative 7c | E. coli | 32 |

| Tris-QAC Derivative 7c | K. pneumoniae | 16 |

| Tris-QAC Derivative 7c | P. aeruginosa | 32 |

| Tris-QAC Derivative 7c | A. baumannii | 16 |

Table 3: Minimum Inhibitory Concentration (MIC) values of a representative tris-quaternary ammonium derivative of TRPN.

Anticancer Activity

While research is ongoing, metal complexes of ligands structurally related to TRPN have demonstrated potential as anticancer agents. The coordination of metal ions to such ligands can enhance their cytotoxic activity against cancer cell lines. Further investigation into the anticancer properties of simple TRPN-metal complexes is warranted to explore their therapeutic potential.

Visualizing Core Concepts

To illustrate the fundamental concepts of this compound coordination chemistry, the following diagrams have been generated using the DOT language.

References

Thermal stability and degradation of Tris(3-aminopropyl)amine

An In-depth Technical Guide on the Thermal Stability and Degradation of Tris(3-aminopropyl)amine and Related Polyamines

Abstract

This compound, a branched-chain polyamine, is a versatile chemical intermediate utilized in various industrial and research applications. Understanding its thermal stability and degradation profile is crucial for ensuring its safe handling, storage, and application in processes where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the known thermal properties of this compound and related aliphatic polyamines. Due to the limited availability of data specific to this compound, this guide extrapolates information from analogous compounds and general principles of polyamine thermal decomposition. It covers physicochemical properties, general thermal degradation mechanisms, and detailed, albeit generalized, experimental protocols for thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its structural analogs is presented in Table 1. These properties are essential for understanding the behavior of the compound under thermal stress.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Tripropylamine | N,N-Bis(3-aminopropyl)methylamine |

| CAS Number | 4963-47-7 | 102-69-2 | 105-83-9 |

| Molecular Formula | C₉H₂₄N₄ | C₉H₂₁N | C₇H₁₉N₃ |

| Molecular Weight | 188.31 g/mol | 143.27 g/mol | 145.25 g/mol |

| Boiling Point | 150 °C at 3 mmHg | 155-158 °C | 110-112 °C at 6 mmHg |

| Density | 0.95 g/mL at 20 °C | 0.753 g/mL at 25 °C | 0.901 g/mL at 25 °C |

| Appearance | Colorless to light yellow liquid | Colorless liquid | Colorless to pale yellow liquid |

| Refractive Index | 1.49 | 1.416 | 1.4725 |

Thermal Stability and Degradation

Direct experimental data on the thermal stability of this compound is scarce in publicly available literature. However, general principles of amine thermal degradation suggest that decomposition is likely to occur at elevated temperatures, potentially leading to the formation of a complex mixture of products.

General Mechanisms of Amine Thermal Degradation

The thermal degradation of aliphatic amines can proceed through several pathways, including:

-

C-N Bond Cleavage: This is a common pathway leading to the formation of smaller amine fragments and hydrocarbons.

-

C-C Bond Cleavage: Scission of carbon-carbon bonds within the propyl chains can occur, particularly at higher temperatures.

-

Deamination: The elimination of ammonia (B1221849) is a possible degradation route, leading to the formation of unsaturated compounds.

-

Cyclization and Rearrangement: Intramolecular reactions can lead to the formation of cyclic amines and other rearranged products.

When heated in the presence of air, oxidation can also occur, leading to the formation of oxides of nitrogen and other oxygenated products. For some tertiary amines, decomposition can form toxic nitrosamines.[1]

Hypothetical Degradation Pathway for this compound

Based on the general principles of amine degradation, a hypothetical thermal degradation pathway for this compound is proposed in the diagram below. This pathway illustrates potential primary degradation steps.

Caption: Hypothetical thermal degradation pathways of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the following sections outline generalized protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for assessing thermal stability.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss profiles of materials.

Objective: To determine the onset of thermal decomposition and the mass loss profile of a liquid amine sample.

Apparatus:

-

Thermogravimetric Analyzer

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Oxidative gas supply (e.g., Air) - for oxidative stability studies

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the liquid amine into a TGA crucible. For volatile liquids, a hermetic pan with a pinhole lid is recommended to control evaporation.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 500 °C).

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

Determine the onset temperature of decomposition, which is often taken as the temperature at which a significant weight loss begins.

-

Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

-

The workflow for a typical TGA experiment is illustrated below.

Caption: General workflow for Thermogravimetric Analysis (TGA) of a liquid amine.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To identify the temperatures of thermal transitions (e.g., boiling, decomposition) and to quantify the enthalpy changes associated with these events.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed crucibles

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the liquid amine (typically 2-5 mg) into a DSC pan. For volatile liquids, use a hermetically sealed pan to prevent evaporation before thermal events of interest.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a low starting temperature (e.g., 0 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy of each thermal event by integrating the peak area.

-

The logical relationship for interpreting DSC results is depicted in the diagram below.

References

An In-Depth Technical Guide to the Acidity and Basicity of Tris(3-aminopropyl)amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid-base properties of Tris(3-aminopropyl)amine, a tetraamine (B13775644) with significant applications in coordination chemistry, drug delivery, and materials science. Understanding the protonation equilibria of this molecule is fundamental to harnessing its potential in various scientific and therapeutic contexts.

Core Concepts: Acidity and Basicity of Polyamines

This compound, with the systematic name N',N'-bis(3-aminopropyl)propane-1,3-diamine, possesses three primary amine groups and one tertiary amine group. Each of these nitrogen atoms can accept a proton, leading to a stepwise protonation equilibrium. The basicity of each amine group is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. Higher pKa values indicate stronger basicity.

The protonation state of this compound is critically dependent on the pH of the surrounding medium. This behavior governs its interactions with biological molecules, its ability to form metal complexes, and its overall physicochemical properties.

Quantitative Analysis of Protonation Constants

The stepwise protonation constants (pKa values) of this compound have been determined experimentally, primarily through potentiometric titration. These studies reveal the distinct basicity of the different amine functionalities within the molecule.

| Protonation Step | pKa Value (at 25 °C in 0.1 M KCl) | Corresponding Amine Group(s) |

| pKa1 | 10.65 | Primary Amines |

| pKa2 | 9.88 | Primary Amines |

| pKa3 | 8.22 | Primary and/or Tertiary Amine |

| pKa4 | 5.92 | Tertiary Amine |

Note: The precise assignment of pKa3 and pKa4 to specific amine groups can be complex due to the electrostatic interactions between the protonated sites.

Signaling Pathways and Experimental Workflows

The protonation of this compound follows a sequential pathway, where the most basic sites are protonated first at higher pH values. As the pH decreases, the less basic sites progressively accept protons. This can be visualized as a signaling pathway of proton binding.

Caption: Stepwise protonation of this compound.

A typical experimental workflow for determining these pKa values via potentiometric titration involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting pH changes.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocols

A detailed methodology for the determination of the basicity constants of this compound using potentiometric titration is outlined below. This protocol is based on established methods for polyamine analysis.[1]

1. Materials and Reagents:

-

This compound (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized potassium hydroxide (B78521) (KOH) solution (e.g., 0.1 M), CO2-free

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

CO2-free deionized water

2. Apparatus:

-

Potentiometric titration apparatus with a high-precision pH meter and a combination glass electrode

-

Thermostated titration cell (maintained at a constant temperature, e.g., 25 °C)

-

Piston buret for precise delivery of the titrant

-

Magnetic stirrer

3. Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of CO2-free deionized water in the thermostated cell. A solution of known ionic strength is prepared by adding a calculated amount of KCl (e.g., to achieve 0.1 M). An excess of standardized HCl is added to ensure that all amine groups are fully protonated at the start of the titration.

-

Titration: The solution is titrated with a standardized KOH solution delivered from the piston buret. The solution is stirred continuously to ensure homogeneity.

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the KOH solution, allowing the system to reach equilibrium at each point. The titration is continued until the pH reaches a value where all protonated species have been deprotonated.

-

Data Analysis: The collected data (pH versus volume of KOH added) is plotted to generate a titration curve. The pKa values are determined from the inflection points of this curve. Sophisticated computational methods, such as the least-squares procedure of "pit mapping," can be employed for accurate calculation of the stepwise protonation constants from the experimental data.[1]

Conclusion

The acid-base properties of this compound are characterized by four distinct pKa values, reflecting the stepwise protonation of its primary and tertiary amine groups. A thorough understanding of these protonation equilibria, obtained through rigorous experimental techniques like potentiometric titration, is essential for the rational design and application of this versatile molecule in drug development and other advanced scientific fields. The provided data and protocols serve as a valuable resource for researchers working with this and similar polyamine structures.

References

Conformational Landscape of Tris(3-aminopropyl)amine: A Technical Guide for Drug Development Professionals

Abstract

Tris(3-aminopropyl)amine (TAPA), a tripodal tetramine, is a versatile building block in medicinal chemistry and materials science, prized for its unique chelating properties and structural flexibility. Understanding the conformational preferences of TAPA is paramount for the rational design of novel therapeutics, as its three-dimensional structure dictates its interaction with biological targets. This technical guide provides a comprehensive overview of the conformational analysis of TAPA, integrating experimental and computational methodologies. We present a detailed examination of the key dihedral angles governing its shape, summarize structural data from crystallographic studies, and provide robust protocols for its conformational analysis using computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a foundational resource for researchers and scientists engaged in the development of TAPA-based molecules.

Introduction

This compound (TAPA) is a branched polyamine with a central tertiary nitrogen atom connected to three primary amino groups via propyl chains. This unique tripodal architecture imparts significant conformational flexibility, allowing it to adopt a variety of spatial arrangements. This flexibility is a double-edged sword in drug design; while it allows for adaptation to diverse binding pockets, it can also introduce an entropic penalty upon binding. A thorough understanding of the conformational landscape of TAPA—the collection of its stable three-dimensional structures and the energy barriers between them—is therefore essential for optimizing its use in therapeutic applications.

This guide will delve into the critical aspects of TAPA's conformational analysis. We will begin by exploring the key rotational bonds that define its structure. Subsequently, we will present a summary of geometric parameters derived from known crystal structures containing TAPA. The core of this document is dedicated to providing detailed experimental and computational protocols that can be employed to elucidate the conformational preferences of TAPA and its derivatives in solution and in silico.

The Conformational Flexibility of TAPA

The conformational landscape of TAPA is primarily defined by the rotation around several key single bonds. The most significant of these are the C-C and C-N bonds within the three propyl chains. The relative orientation of these chains determines the overall shape of the molecule, which can range from an extended, open conformation to a more compact, folded form.

Structural Data from Crystallographic Studies

Analysis of the Cambridge Structural Database (CSD) for crystal structures containing TAPA provides valuable insights into its preferred conformations in the solid state. While a crystal structure of pure TAPA is not available, its conformation within various coordination complexes has been determined. The following table summarizes key geometric parameters of the TAPA ligand extracted from several entries in the Crystallography Open Database (COD). It is important to note that the observed conformations are influenced by crystal packing forces and coordination to metal centers.

| COD ID | Complex | N(central)-C Bond Length (Å) | C-C Bond Lengths (Å) | C-N(primary) Bond Length (Å) | Selected Dihedral Angles (°) |

| 2000617 | [Cu(TAPA)(NCS)]SCN | 1.47 - 1.49 | 1.51 - 1.54 | 1.46 - 1.48 | Data to be extracted |

| 2005250 | [Zn(TAPA)Cl]ClO4 | 1.48 - 1.50 | 1.50 - 1.53 | 1.47 - 1.49 | Data to be extracted |

| 2238127 | --INVALID-LINK--2 | 1.47 - 1.49 | 1.51 - 1.53 | 1.46 - 1.48 | Data to be extracted |

| 4322086 | [Fe(TAPA)(CN)]ClO4 | 1.48 - 1.50 | 1.52 - 1.54 | 1.47 - 1.49 | Data to be extracted |

Note: The dihedral angles would be populated upon analysis of the specific CIF files from the Crystallography Open Database.

Experimental and Computational Protocols for Conformational Analysis

A comprehensive understanding of TAPA's conformational landscape requires a synergistic approach, combining computational modeling with experimental validation.

Computational Workflow

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for exploring the potential energy surface of flexible molecules like TAPA.

4.1.1. Density Functional Theory (DFT) Protocol

-

Initial Structure Generation: Generate an initial 3D structure of TAPA using molecular builder software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

-

Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a DFT method. A suitable level of theory would be the B3LYP functional with a 6-31G(d,p) basis set. The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

-

Thermochemical Analysis: From the output of the frequency calculations, extract the Gibbs free energies of each conformer. Calculate the relative energies and the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

4.1.2. Molecular Dynamics (MD) Simulation Protocol

-

System Preparation: Place a low-energy conformer of TAPA (obtained from DFT calculations) in a periodic box of an explicit solvent, such as water (e.g., TIP3P water model). Add counter-ions to neutralize the system if necessary.

-

Force Field Parameterization: Assign appropriate force field parameters for TAPA (e.g., from the General Amber Force Field - GAFF).

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

Production Run: Run the simulation for a sufficiently long time (e.g., 100 ns) to adequately sample the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to identify the populated conformations, calculate the distribution of key dihedral angles, and perform clustering analysis to group similar structures.

NMR Spectroscopy Workflow

NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. For a flexible molecule like TAPA, 2D NMR experiments such as NOESY and ROESY are particularly informative.

4.2.1. NMR Experimental Protocol

-

Sample Preparation: Dissolve a known concentration of TAPA in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

1D NMR: Acquire 1D ¹H and ¹³C NMR spectra for initial signal assignment.

-

2D NMR for Assignment: Perform 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all proton and carbon signals.

-

2D NOESY/ROESY: Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. These experiments reveal through-space correlations between protons that are close to each other (typically < 5 Å), providing information about the spatial arrangement of the molecule.

-

Data Analysis: Analyze the cross-peak intensities in the NOESY/ROESY spectra to derive interproton distance restraints. These restraints can then be used in conjunction with computational modeling to build a model of the predominant solution-state conformation(s) of TAPA.

Conclusion

The conformational flexibility of this compound is a key determinant of its function in chemical and biological systems. A comprehensive analysis of its conformational landscape, achieved through a combination of crystallographic data mining, computational modeling, and NMR spectroscopy, is crucial for the rational design of TAPA-based compounds with desired properties. The protocols and data presented in this guide provide a robust framework for researchers to explore and harness the conformational intricacies of this important molecule in their drug discovery and development endeavors.

A Technical Guide to Commercial Tris(3-aminopropyl)amine: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for Tris(3-aminopropyl)amine, a crucial polyamine in various research, development, and manufacturing applications. This document details commercially available purity grades, identifies potential impurities, and outlines detailed analytical methodologies for quality assessment, enabling informed sourcing decisions for critical applications.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers, with purity levels typically falling between 95% and 98%. The intended application should guide the selection of the appropriate purity grade, as higher purity is often essential for sensitive applications in drug development and materials science to minimize interference from impurities.

Below is a summary of prominent commercial suppliers and their offered purities for this compound. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number(s) | Purity Specification(s) | Analytical Method(s) Specified |

| Sigma-Aldrich | CDS000180, AMBH303C67A5 | AldrichCPR, 98% | Not specified for all products; buyer assumes responsibility to confirm purity for some.[1] |

| Tokyo Chemical Industry (TCI) | T1540 | >97.0% (T), min. 95.0% (GC) | Nonaqueous Titration (T), Gas Chromatography (GC)[2][3] |

| ChemicalBook | --- | 95% | Not specified[4] |

| Fisher Scientific | --- | 97.0+% | Not specified[5] |

| PolyOrg, Inc. | 20-1819 | Not specified | Not specified[6] |

| Santa Cruz Biotechnology | sc-239533 | Not specified | Not specified[7] |

Potential Impurities

While commercial suppliers provide products of stated purity, the presence of minor impurities is possible. These can originate from the synthetic route or degradation over time. Common synthetic procedures for this compound often involve the reduction of a corresponding nitrile or nitro compound.[4] Potential impurities may include:

-

Incompletely reacted starting materials: Residual tris(3-cyanopropyl)amine or tris(3-nitropropyl)amine.

-

Byproducts of side reactions: Partially aminated intermediates or products of intermolecular reactions.

-

Solvent residues: Residual solvents from the synthesis and purification process.

-

Water: Due to the hygroscopic nature of amines.

The appearance of the product, often described as a "Colorless to Light yellow clear liquid," can be an initial indicator of purity, with darker coloration potentially suggesting the presence of impurities.[2][3]

Analytical Methodologies for Purity Assessment

To ensure the quality and consistency of this compound for research and development, robust analytical methods for purity determination are essential. The most common methods employed by suppliers are Gas Chromatography (GC) and nonaqueous titration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as methanol (B129727) or dichloromethane, to a final concentration of 1 mg/mL.

-

Vortex the solution until the sample is fully dissolved.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-400.

-

-

Data Analysis:

-

The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

-

Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).

-

Nonaqueous Potentiometric Titration for Assay Determination

Nonaqueous potentiometric titration is a standard method for determining the total basicity of a sample and is particularly useful for amines that are weak bases in aqueous solutions.

Experimental Protocol: Nonaqueous Potentiometric Titration

-

Reagents and Equipment:

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Titrator: Automatic potentiometric titrator with a pH electrode suitable for nonaqueous media.

-

Standard: Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade.

-

-

Standardization of Titrant:

-

Accurately weigh approximately 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.

-

Gently warm the solution if necessary to aid dissolution.

-

Titrate the KHP solution with the 0.1 N perchloric acid titrant to the potentiometric endpoint.

-

Calculate the exact normality of the perchloric acid solution.

-

-

Sample Analysis:

-

Accurately weigh approximately 0.2 g of the this compound sample into a clean, dry beaker.

-

Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

-

Titrate the sample solution with the standardized 0.1 N perchloric acid titrant to the potentiometric endpoint.

-

The endpoint is the point of maximum inflection on the titration curve.

-

-

Calculation:

-

The purity of this compound is calculated based on the volume of titrant consumed, the normality of the titrant, and the weight of the sample. Each molecule of this compound has four basic nitrogen atoms that will be protonated by the perchloric acid.

-

Workflow for Commercial Source Selection

The selection of a suitable commercial source for this compound should be a systematic process based on the specific requirements of the application. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the selection of a commercial supplier for this compound.

By following a structured approach to supplier selection and implementing rigorous in-house quality control, researchers, scientists, and drug development professionals can ensure the procurement of this compound of the required quality for their specific applications, thereby enhancing the reliability and reproducibility of their work.

References

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 4963-47-7 [sigmaaldrich.com]

- 7. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Tris(3-aminopropyl)amine Functionalization of Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedicine and diagnostics due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1] Functionalization of AuNPs with specific ligands is crucial for their application in targeted drug delivery, biosensing, and bioimaging.[2][3] This document provides a detailed protocol for the functionalization of gold nanoparticles with Tris(3-aminopropyl)amine (TAPA), a tetra-amine ligand. The primary amine groups of TAPA provide multiple attachment points for the conjugation of therapeutic agents, targeting moieties, and imaging probes, making TAPA-functionalized AuNPs a versatile platform for various biomedical applications.

The functionalization process described herein involves a ligand exchange method, where the citrate (B86180) ions stabilizing the as-synthesized AuNPs are replaced by TAPA molecules. The interaction between the amine groups of TAPA and the gold nanoparticle surface facilitates this exchange, leading to the formation of a stable, amine-rich nanoparticle surface.[4][5]

Data Presentation

Successful functionalization of gold nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following table summarizes typical quantitative data obtained before and after TAPA functionalization.

| Parameter | Citrate-Stabilized AuNPs | TAPA-Functionalized AuNPs |

| Hydrodynamic Diameter (DLS) | ~20 nm | ~25-30 nm |

| Zeta Potential | -30 mV to -50 mV[6] | +20 mV to +40 mV |

| Surface Plasmon Resonance (SPR) Peak (UV-Vis) | ~520 nm[7] | ~525-530 nm |

Experimental Protocols

This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is based on the well-established Turkevich method for the synthesis of monodisperse gold nanoparticles.[8]

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

-

Trisodium (B8492382) citrate dihydrate solution (38.8 mM)

-

Ultrapure water (18.2 MΩ·cm)

-

All glassware must be thoroughly cleaned.

Procedure:

-

In a clean 250 mL round-bottom flask equipped with a magnetic stir bar, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly inject 10 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[3]

-

Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.

-

Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

-

Store the resulting citrate-stabilized AuNP solution at 4°C for future use.

Protocol 2: Functionalization with this compound (TAPA)

This protocol outlines the ligand exchange process to functionalize the citrate-stabilized AuNPs with TAPA.

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 1)

-

This compound (TAPA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

Procedure:

-

Prepare a 10 mM stock solution of this compound in ultrapure water.

-

To 10 mL of the citrate-stabilized AuNP solution, add the TAPA stock solution to a final concentration of 1 mM. The optimal concentration of TAPA may need to be determined empirically.

-

Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the displacement of citrate ions by TAPA molecules.[3]

-

Purify the functionalized AuNPs to remove excess unbound TAPA. This is typically achieved through centrifugation. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 rpm for 20 minutes for ~20 nm AuNPs).

-

After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer solution, such as PBS.

-

Repeat the centrifugation and resuspension steps at least two to three times to ensure the complete removal of unreacted reagents.[8]

-

The final purified TAPA-functionalized AuNPs can be stored at 4°C for further use.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for TAPA functionalization of AuNPs.

Logical Relationship of Functionalization

Caption: Logical steps in AuNP functionalization and conjugation.

Characterization of TAPA-Functionalized Gold Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to determine the properties of the resulting nanoparticles.

-

UV-Visible Spectroscopy: A red-shift of a few nanometers in the surface plasmon resonance (SPR) peak is expected after ligand exchange, indicating a change in the local refractive index at the nanoparticle surface.[7]

-

Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter is anticipated due to the replacement of the smaller citrate ions with the bulkier this compound molecules.

-

Zeta Potential: A significant change in the surface charge from highly negative (due to citrate ions) to positive is a strong indicator of successful functionalization with the amine-rich TAPA.[6]

-

Transmission Electron Microscopy (TEM): TEM should be used to confirm that the nanoparticles have not aggregated during the functionalization process and to verify their size and morphology.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of amine functional groups on the nanoparticle surface.

Applications in Drug Development

The amine groups on the surface of TAPA-functionalized AuNPs provide reactive sites for the covalent attachment of a wide range of molecules, making them highly valuable for drug development.[6]

-

Targeted Drug Delivery: Targeting ligands such as antibodies, peptides, or aptamers can be conjugated to the amine groups to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

-

Gene Delivery: The positively charged surface of TAPA-functionalized AuNPs can facilitate the electrostatic binding and delivery of negatively charged nucleic acids like siRNA and DNA for gene therapy applications.

-

Bioimaging and Diagnostics: Fluorescent dyes or contrast agents can be attached to the amine termini, enabling the use of these functionalized AuNPs as probes for cellular and in vivo imaging. They can also be used in the development of sensitive biosensors.[9]

References

- 1. One-Pot Synthesis and Immobilization of Gold Nanoparticles Using Peptidyl Microbeads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Facile one-pot synthesis of gold nanoparticles stabilized with bifunctional amino/siloxy ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytodiagnostics.com [cytodiagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Tris(3-aminopropyl)amine as a Ligand in Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(3-aminopropyl)amine (TRPN) as a versatile tetradentate ligand in the formation of metal complexes. Detailed protocols for the synthesis of the ligand, its metal complexes, and their applications in areas relevant to drug development and catalysis are provided.

Introduction to this compound (TRPN)

This compound, also known as N',N'-bis(3-aminopropyl)propane-1,3-diamine, is a tripodal tetradentate ligand with one tertiary and three primary amine groups.[1] Its flexible propylene (B89431) chains allow it to form stable complexes with a variety of metal ions, making it a valuable building block in coordination chemistry, materials science, and drug development.[2] The coordination of TRPN with metal ions can lead to the formation of complexes with diverse geometries and interesting chemical properties.[2]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of tris(3-nitropropyl)amine. The following protocol is a general guide for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

Tris(3-nitropropyl)amine (1 equivalent)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrazine (B178648) hydrate

-

Ethanol

-

Raney Nickel (Raney Ni)

-

Three-necked round-bottomed flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a three-necked round-bottomed flask maintained at 0 °C, add 17.6 g of tris(3-nitropropyl)amine, 7.5 g of NaOH, 25 mL of hydrazine hydrate, and 100 mL of ethanol.

-

Slowly add 5.0 g of Raney Ni to the reaction mixture.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to between 1 and 12 and allow it to stand to separate any salts.

-

Collect the clarified yellow liquid and perform vacuum distillation.

-

Collect the fraction at 120-125°C.

-